molecular formula C22H22FN5O B11247839 N-benzyl-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine

N-benzyl-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine

Cat. No.: B11247839
M. Wt: 391.4 g/mol
InChI Key: NTQIFCVVNNXSOZ-UHFFFAOYSA-N
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Description

N-benzyl-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyridazine intermediate.

    Attachment of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, often using benzyl chloride in the presence of a base.

    Addition of the Fluorobenzoyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-amine is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H22FN5O

Molecular Weight

391.4 g/mol

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C22H22FN5O/c23-19-8-4-7-18(15-19)22(29)28-13-11-27(12-14-28)21-10-9-20(25-26-21)24-16-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2,(H,24,25)

InChI Key

NTQIFCVVNNXSOZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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